N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-5-11(16-17(8)2)13(18)15-9-3-4-12-10(6-9)14-7-19-12/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZECRPPDYNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring is usually formed by the condensation of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide demonstrates antibacterial activity against various bacterial strains.
Table 1: Antibacterial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 12 | E. coli |
| This compound | 8 | 10 | S. aureus |
| This compound | 8 | 9 | B. subtilis |
| This compound | 8 | 7 | S. epidermidis |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, akin to established antibiotics like penicillin .
Anticancer Potential
This compound has also been evaluated for its anticancer properties. Studies suggest that derivatives with benzothiazole structures can act as potent inhibitors of cancer cell proliferation.
Case Study: Anticancer Activity Evaluation
In a study assessing the cytotoxic effects of this compound on various cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study utilized the MTT assay to determine cell viability post-treatment .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through various animal models. The maximal electroshock (MES) test is commonly employed to evaluate the efficacy of compounds in preventing seizures.
Table 2: Anticonvulsant Activity Data
| Compound | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| This compound | 30 | 85 |
| Standard Drug (Phenytoin) | 20 | 90 |
The results indicate that this compound exhibits significant anticonvulsant activity comparable to standard medications .
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has shown promise in stabilizing human red blood cell membranes and reducing inflammation markers in vitro.
Case Study: In Vitro Anti-inflammatory Assay
In a controlled study, the compound reduced hemolysis induced by hypotonic solutions by approximately 70% at a concentration of 100 µg/mL, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamides with Varied Substituents
Compound 1 : N-(thiazol-5-yl)-1H-1,2,4-triazole-3-carboxamide
- Core Structure : Triazole (1H-1,2,4-triazole) instead of pyrazole.
- Substituents : Thiazol-5-yl (without benzo-fusion).
- Biological Activity : Exhibited moderate binding energy (-17.02 kcal/mol) to GPR109A, a receptor involved in anti-hyperlipidemic activity. The absence of benzo-fusion may reduce π-stacking interactions compared to the target compound .
Compound 2: N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Core Structure : Same pyrazole core as the target compound.
- Substituents: 2-Aminoethyl group instead of benzo[d]thiazol.
Benzo[d]thiazol-Modified Analogues
Compound 3: 2-((5-(2-(4-(Diphenylamino)phenyl)benzo[d]thiazol-5-yl)thiophen-2-yl)methylene)malononitrile
- Core Structure: Benzo[d]thiazol linked to a D-π-A (donor-π-acceptor) dye system.
- Properties: Demonstrated nonlinear optical properties due to extended π-conjugation. While structurally distinct, the benzo[d]thiazol moiety here enhances electron delocalization, a feature that could be leveraged in the target compound for receptor binding .
Compound 4 : N-(4-(Thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives (Examples 157–159 in EP Patent)
- Core Structure : Pyrrolidine-2-carboxamide instead of pyrazole.
- Substituents : Thiazol-5-yl attached to a benzyl or phenethyl group.
- Biological Relevance: These compounds exhibit stereochemical diversity (2S,4R-configuration) and substituent flexibility, which may improve selectivity for specific targets.
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
- Role of Benzo[d]thiazol: The benzo-fused thiazol group in the target compound likely enhances binding affinity through π-π interactions and hydrogen bonding, as seen in GPCR-targeting analogues . Non-fused thiazol derivatives (e.g., Compound 1) exhibit weaker binding, underscoring the importance of benzo-fusion.
- Core Structure Impact : Pyrazole carboxamides generally offer better metabolic stability compared to triazoles (Compound 1) or pyrrolidines (Compound 4), owing to their aromaticity and steric protection from methyl groups .
- Synthetic Flexibility : The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBT), a method validated for pyrazole carboxamides in . This approach ensures high yields and purity, critical for pharmacological studies .
Biological Activity
N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and anticonvulsant applications. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a pyrazole ring, contributing to its unique biological properties. Its molecular formula is , and it has a molecular weight of 229.30 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of COX Enzymes : Similar to other thiazole derivatives, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis. This inhibition can lead to anti-inflammatory effects .
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cell lines by triggering cell cycle arrest at S-phase and G2/M-phase .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated potent growth inhibition against various human cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The IC50 values for these activities were reported around 25.72 ± 3.95 μM for certain derivatives .
- In Vivo Efficacy : Animal studies showed that this compound could suppress tumor growth in mice models, indicating its potential as an effective anticancer agent .
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties:
- COX Inhibition : By inhibiting COX enzymes, it reduces inflammation effectively. Compounds with similar structures have shown superior edema inhibition percentages compared to standard drugs like celecoxib .
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of benzothiazole derivatives containing pyrazole:
- Neurotoxicity Assessment : Using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models in mice, certain derivatives demonstrated promising anticonvulsant activity without significant neurotoxic effects .
Summary of Research Findings
Q & A
Q. What synthetic strategies are optimal for preparing N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?
A common approach involves coupling a pyrazole-3-carboxylic acid derivative with a benzo[d]thiazol-5-amine precursor. For example, EDCI/HOBt-mediated amidation in anhydrous DMF or DCM under inert conditions is frequently employed for carboxamide bond formation . Pre-activation of the carboxylic acid with coupling agents (e.g., EDCI, HOBt) and a base like DIPEA ensures high yields. Solvent choice (DMF vs. DCM) may influence reaction kinetics and purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., methyl groups at pyrazole 1- and 5-positions, benzo[d]thiazole connectivity). Key signals include pyrazole ring protons (δ 6.5–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) confirms molecular weight (e.g., calculated for : 335.08 g/mol).
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : For target-focused studies (e.g., kinase or protease inhibition), use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC determination.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) and solvent controls (DMF/DMSO <1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Systematically modify the benzo[d]thiazole (e.g., introduce electron-withdrawing groups at position 6) or pyrazole (e.g., replace methyl with trifluoromethyl) to assess impacts on potency and selectivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions (methyl groups) .
- Metabolic Stability : Evaluate microsomal half-life (human/rat liver microsomes) and CYP450 inhibition profiles to guide lead optimization .
Q. How can contradictory data in solubility and bioavailability be resolved?
- Solubility Enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., hydrochloride).
- Permeability Assays : Perform Caco-2 monolayer studies to differentiate passive diffusion vs. efflux (P-gp inhibition).
- Solid-State Analysis : Differential scanning calorimetry (DSC) and powder XRD identify polymorphs affecting dissolution rates .
Q. What computational methods validate target binding modes?
- Molecular Docking : AutoDock Vina or Glide can predict binding poses in target proteins (e.g., kinases). Validate with mutagenesis (e.g., alanine scanning of key residues) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess ligand-protein complex stability. Analyze RMSD, hydrogen bond occupancy, and binding free energy (MM-PBSA) .
Q. How can off-target effects be minimized during lead optimization?
- Selectivity Screening : Profile against panels of related enzymes/receptors (e.g., Eurofins CEREP panel).
- Proteomics : Use affinity pull-down assays with SILAC labeling to identify unintended protein interactors .
Methodological Considerations
Q. What analytical techniques resolve synthetic byproducts or degradation products?
Q. How to design a robust protocol for scaling up synthesis?
- Process Chemistry : Optimize solvent (switch DMF to THF for easier removal), reduce equivalents of coupling agents, and implement flow chemistry for exothermic steps .
- Quality Control : Inline FTIR monitors reaction progress; PAT (Process Analytical Technology) ensures batch consistency .
Data Interpretation and Conflict Resolution
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Force Field Calibration : Re-parameterize charges for heterocycles (e.g., benzo[d]thiazole) in docking software.
- Solvent Effects : Include explicit solvent molecules (TIP3P water) in simulations to account for hydrophobic interactions .
- Experimental Replicates : Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
